molecular formula C10H10FNO3 B2524451 Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate CAS No. 1093115-27-5

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Cat. No.: B2524451
CAS No.: 1093115-27-5
M. Wt: 211.192
InChI Key: IPVDCFDOQGHIEC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Scientific Research Applications

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with ethyl acetoacetate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

    4-Fluoropyridine: A fluorinated pyridine with the fluorine atom in the para position.

Uniqueness

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate is unique due to the presence of both the fluorinated pyridine ring and the ester functional group. This combination of features can enhance its chemical reactivity and biological activity compared to simpler fluorinated pyridines.

Properties

IUPAC Name

ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVDCFDOQGHIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl potassium malonate (2) (452 mg, 2.66 mmol) in tetrahydrofuran (5 mL) was added MgCl2 (202 mg, 2.13 mL). The mixture was stirred at 50° C. for 4 h and then cooled to room temperature. In another flask a solution of 3-fluoro-pyridine-2-carboxylic acid (1) (250 mg, 1.77 mmol) in tetrahydrofuran (5 mL) was taken and CDI (carbonyldiimidazole) (489 mg, 3.01 mmol) was added at 10° C. The mixture was stirred at room temperature for 1 h, this reaction mixture was then added to the above suspension and stirred at room temperature for 18 h. After completion of the reaction, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated.
Quantity
452 mg
Type
reactant
Reaction Step One
Name
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
489 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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